tert-Butyl Cetirizine

Description

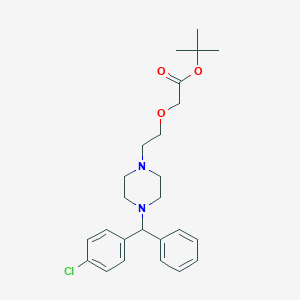

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432727 | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335017-46-4 | |

| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Tert Butyl Cetirizine

Strategies for the Formation of the tert-Butyl Ester Moiety in Cetirizine-Related Structures

The introduction of a tert-butyl ester into the cetirizine (B192768) structure is a key synthetic step. This moiety can serve as a protecting group or be a target structure itself.

Esterification Reactions and Their Mechanistic Considerations

Direct esterification of the carboxylic acid of cetirizine with tert-butanol (B103910) presents challenges. Standard Fischer esterification conditions are often unsuitable for tert-butanol due to its tendency to form a stable carbocation, leading to elimination and the formation of isobutene. To overcome this, milder methods are employed.

One effective method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). In this reaction, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The subsequent nucleophilic attack by the alcohol is facilitated by DMAP, which acts as an acyl transfer catalyst, leading to the formation of the ester and dicyclohexylurea (DHU). This method is advantageous as it proceeds under mild conditions, making it suitable for substrates that are sensitive to acid.

It's important to note that cetirizine itself is susceptible to esterification with polyols, which can lead to degradation products. google.comgoogleapis.com This underscores the need for controlled and specific esterification methods when synthesizing derivatives like tert-butyl cetirizine.

Utilization of tert-Butyl Protecting Groups in Synthetic Sequences

In multi-step syntheses, the tert-butyl group is a valuable protecting group for carboxylic acids due to its stability under various reaction conditions and its selective removal under acidic conditions. For instance, in the synthesis of complex molecules, a tert-butyl ester can protect a carboxylic acid moiety while other transformations are carried out on different parts of the molecule. yok.gov.tr The tert-butyloxycarbonyl (Boc) group is another common tert-butyl-containing protecting group used for amines. yok.gov.tr

In the context of cetirizine synthesis, a tert-butyl ester could be introduced early in the synthetic route and then removed in a final step to yield the free carboxylic acid. This strategy allows for greater flexibility in the choice of reagents and reaction conditions for intermediate steps.

Condensation Reactions Involving tert-Butyl-Containing Reagents in Cetirizine Synthesis

A significant advancement in the asymmetric synthesis of cetirizine and its analogs involves the use of chiral auxiliaries containing a tert-butyl group. These reagents play a crucial role in establishing the desired stereochemistry at the chiral center of the molecule.

Role of (R)-tert-Butylsulfinamide in Enantioselective Routes to Cetirizine and Analogues

(R)-tert-butylsulfinamide, also known as the Ellman auxiliary, has proven to be a highly effective chiral auxiliary in the asymmetric synthesis of amines. wikipedia.orgharvard.edu Its application in the synthesis of the active (S)-enantiomer of cetirizine (levocetirizine) is a notable example. chemistry-chemists.comymerdigital.com

The synthesis typically begins with the condensation of 4-chlorobenzaldehyde (B46862) with (R)-tert-butylsulfinamide. ymerdigital.comresearchgate.net This reaction, often catalyzed by a Lewis acid like tetraethoxytitanium, forms the corresponding N-tert-butanesulfinyl imine. harvard.educhemistry-chemists.com The subsequent addition of a phenyl Grignard reagent (phenylmagnesium bromide) to this chiral imine proceeds with high diastereoselectivity to yield the desired sulfinamide intermediate. chemistry-chemists.com The tert-butylsulfinyl group directs the incoming nucleophile to one face of the imine, thereby controlling the stereochemistry of the newly formed stereocenter. wikipedia.org Mild acidic hydrolysis then removes the chiral auxiliary to afford the enantiomerically enriched primary amine, which is a key precursor to (S)-cetirizine. chemistry-chemists.com

The use of (R)-tert-butylsulfinamide has also been applied in the synthesis of other chiral compounds, highlighting its versatility as a chiral auxiliary. pharmtech.com

Examination of Stereochemical Control in Reactions Utilizing Chiral N-tert-Butanesulfinyl Imines

The high degree of stereochemical control achieved with N-tert-butanesulfinyl imines stems from a well-defined transition state. harvard.edu The bulky tert-butyl group on the sulfinamide plays a critical role in directing the approach of the nucleophile. researchgate.net A widely accepted model proposes a six-membered, chair-like transition state where the metal from the Grignard reagent coordinates with both the oxygen of the sulfinyl group and the nitrogen of the imine. harvard.edu This rigid conformation minimizes steric interactions and favors the formation of one diastereomer over the other. researchgate.net

The diastereoselectivity of the nucleophilic addition can be influenced by the choice of nucleophile and reaction conditions. For example, the addition of phenylmagnesium bromide to the N-tert-butanesulfinyl imine of 4-chlorobenzaldehyde gives a high diastereomeric ratio. chemistry-chemists.com The resulting N-tert-butanesulfinyl amine can then be further elaborated to synthesize the target molecule. The sulfinyl group is readily cleaved under mild acidic conditions, leaving the desired chiral amine. wikipedia.org This methodology has been successfully applied to the synthesis of a variety of chiral amines and nitrogen-containing heterocyclic compounds. researchgate.netbeilstein-journals.orgnih.gov

Exploration of Novel Synthetic Methodologies Yielding this compound

Another approach involves the base-mediated 1,6-aza-Michael addition of heterocyclic amines to para-quinone methides, which has been used to create cetirizine-like architectures. thieme-connect.com This method offers a cost-effective and atom-economical route to unsymmetrical trisubstituted methanes. thieme-connect.com

Furthermore, alternative catalysts and reaction conditions are being investigated. For instance, a patent describes a method for preparing high-purity cetirizine hydrochloride using an alkali metal hydroxide (B78521) as a catalyst instead of the more expensive and highly reactive potassium tert-butoxide in the condensation step with sodium chloroacetate (B1199739). google.com

The ongoing development of novel synthetic strategies, including the use of new catalysts, one-pot procedures, and innovative applications of chiral auxiliaries, promises to further refine the synthesis of this compound and related compounds. researchgate.net

Base-Mediated 1,6-Aza-Michael Additions for Cetirizine-like Architectures

A significant advancement in the synthesis of cetirizine-like molecules involves a base-mediated 1,6-aza-Michael addition. tcsedsystem.eduthieme-connect.com This methodology provides an expeditious and cost-effective route to a variety of nitrogen-containing unsymmetrical trisubstituted methanes (TRSMs). tcsedsystem.eduthieme-connect.com The core of this approach is the 1,6-conjugate addition of heterocyclic amines and amides to para-quinone methides. tcsedsystem.eduthieme-connect.comthieme-connect.com This reaction proceeds in a single pot, offering moderate to very good yields of up to 83%. tcsedsystem.eduthieme-connect.com

Developed by the research group of Professor Gautam Panda, this strategy presents a conceptually new and convenient pathway to molecules with the diphenylmethane (B89790) framework, characteristic of cetirizine and related antihistamines. thieme.de The key features of this protocol include its low cost, mild reaction temperatures, and broad substrate scope, making it easily scalable. tcsedsystem.eduthieme-connect.comthieme-connect.com The structure of resulting compounds, such as 2,6-di-tert-butyl-4-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)phenol, has been confirmed by single-crystal X-ray analysis. tcsedsystem.eduthieme-connect.comthieme-connect.com This method's applicability extends to the creation of chemical libraries for antihistamines, facilitating the exploration of new therapeutic agents. thieme.de

Investigation of Alternative Precursors and Reaction Conditions

Research into the synthesis of cetirizine and its derivatives has explored a variety of starting materials and reaction pathways to optimize yield, purity, and sustainability. ymerdigital.com One notable precursor is (R)-tert-butylsulfinamide, which is used in an asymmetric synthesis starting from p-chlorobenzaldehyde and phenylmagnesium bromide. wikipedia.org This chiral auxiliary facilitates the diastereoselective addition of a nucleophile to an imine group, enabling the synthesis of enantiomerically potent cetirizine. wikipedia.org

Other investigated precursors for cetirizine synthesis include:

2-(2-chloroethoxy)acetic acid ymerdigital.com

4-chlorobenzophenone (B192759) ymerdigital.com

1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, which can be reacted with various reagents like methyl 2-(2-chloroethoxy)amide or 2-(2-chloroethoxy)acetonitrile (B1590840) ymerdigital.com

2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol ymerdigital.com

Hydroxyzine, which can be catalytically oxidized to cetirizine ymerdigital.com

The Ritter reaction offers another approach for creating tert-butyl amides, which can be relevant intermediates. orgsyn.org This reaction traditionally uses isobutylene (B52900) gas or tert-butanol to generate a tert-butyl cation. orgsyn.org However, due to the flammability of isobutylene and the solid nature of tert-butanol at room temperature, alternative precursors like tert-butyl acetate (B1210297) are being explored for their ease of handling and lower cost. orgsyn.org

A method has also been developed for preparing high-purity cetirizine hydrochloride using an alkali metal hydroxide as a catalyst instead of the more expensive and highly reactive potassium tert-butoxide. google.com This process involves the condensation of 4-[(4-chloro-phenyl-) phenyl]-1-hydroxyethyl piperazine (B1678402) and sodium chloroacetate in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). google.com

Table 1: Investigated Precursors for Cetirizine Synthesis

| Precursor | Corresponding Reagent/Reaction Type | Reference |

|---|---|---|

| (R)-tert-butylsulfinamide | p-chlorobenzaldehyde, phenylmagnesium bromide | wikipedia.org |

| 2-(2-chloroethoxy)acetic acid | Alkylation with 4-chlorobenzhydryl chloride | ymerdigital.com |

| 4-chlorobenzophenone | Multi-step conversion | ymerdigital.com |

| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | Methyl 2-(2-chloroethoxy)amide | ymerdigital.com |

| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | 2-(2-chloroethoxy)acetonitrile | ymerdigital.com |

| 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol | 2-Chloroacetamide or methyl 2-chloroacetate | ymerdigital.com |

| Hydroxyzine | Catalytic oxidation | ymerdigital.com |

| 4-[(4-chloro-phenyl-) phenyl]-1-hydroxyethyl piperazine | Sodium chloroacetate with alkali metal hydroxide catalyst | google.com |

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of this compound provides a case study for the application of these principles, focusing on atom economy and solvent selection.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The base-mediated 1,6-aza-Michael addition for synthesizing cetirizine-like architectures is highlighted as having a high atom economy. tcsedsystem.eduthieme-connect.comthieme-connect.com This efficiency, combined with high yields and mild reaction conditions, contributes to a more sustainable synthetic process. tcsedsystem.eduthieme-connect.com

Solvent Selection and Environmental Impact Assessment of Synthetic Routes

Solvent choice is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest portion of waste generated in pharmaceutical manufacturing. nih.gov Green chemistry encourages the use of solvents that are less hazardous and can be recycled. mdpi.com The ideal "green" solvent is non-toxic, readily available, and has a minimal environmental impact. nih.gov

In the context of cetirizine synthesis, various solvents are employed depending on the specific route. For example, the base-mediated 1,6-aza-Michael addition can be performed under mild conditions, which may allow for the use of more environmentally benign solvents. tcsedsystem.eduthieme-connect.com The use of tert-butyl acetate as a solvent and reagent in the Ritter reaction is an example of selecting a less hazardous alternative to traditional reagents. orgsyn.org

The development of solvent-free or solvent-reduced methods is a key goal in green chemistry. rsc.org For instance, a novel method for synthesizing tert-butyl esters using (Boc)2O under electromagnetic milling conditions operates without a solvent or base. rsc.org While not directly applied to this compound in the reviewed literature, such innovative approaches highlight the potential for significantly reducing solvent waste.

Chemical Reactivity and Transformation Studies of Tert Butyl Cetirizine

Hydrolytic Stability and Ester Cleavage Reactions

The stability of the ester bond in tert-butyl cetirizine (B192768) is a critical factor in its chemical profile. The hydrolysis of this ester can be catalyzed by both acids and bases, each following distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of tert-butyl esters, including tert-butyl cetirizine, typically proceeds through a different mechanism than that of simple primary or secondary alkyl esters. bham.ac.uk Due to the stability of the tertiary carbocation that can be formed, the reaction follows a unimolecular alkyl-oxygen cleavage mechanism (AAL1). bham.ac.ukcdnsciencepub.com

The proposed mechanism for the acid-catalyzed hydrolysis of this compound is as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon.

Carbocation Formation: Unlike in the AAC2 mechanism common for other esters, where a water molecule would attack the carbonyl carbon, the steric hindrance and the electronic stability of the tert-butyl group favor the cleavage of the alkyl-oxygen bond. This results in the formation of a stable tert-butyl carbocation and the parent carboxylic acid, cetirizine. researchgate.net This step is the rate-determining step of the reaction. oup.com

Deprotonation and Isobutene Formation: The tert-butyl carbocation can then be deprotonated by a water molecule or another base to form isobutene.

This AAL1 pathway is distinct from the bimolecular acyl-oxygen cleavage (AAC2) mechanism, which involves the formation of a tetrahedral intermediate. ucoz.com The preference for the AAL1 mechanism is a direct consequence of the stability of the resulting tert-butyl carbocation.

Base-Mediated Hydrolysis Pathways

Under basic conditions, the hydrolysis of this compound is expected to follow a bimolecular acyl-oxygen cleavage (BAC2) mechanism, which is common for most esters. bham.ac.uk However, the steric hindrance posed by the bulky tert-butyl group can significantly slow down the rate of this reaction compared to less hindered esters.

The proposed pathway for base-mediated hydrolysis involves:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate then collapses, leading to the departure of the tert-butoxide anion as the leaving group and the formation of the carboxylate salt of cetirizine.

Protonation: The tert-butoxide anion is a strong base and will be protonated by the solvent or upon workup to form tert-butyl alcohol.

It is important to note that base-mediated hydrolysis is essentially irreversible because the final product is a resonance-stabilized carboxylate anion, which is not susceptible to nucleophilic attack by the alcohol. bham.ac.uk

Transesterification Reactions and Derivative Synthesis

Transesterification is a crucial reaction for the synthesis of different esters from a starting ester. In the context of this compound, this reaction could be employed to synthesize other cetirizine esters, potentially leading to derivatives with modified pharmacokinetic or pharmacodynamic properties.

The transesterification of tert-butyl esters can be catalyzed by acids, bases, or specific enzymes. organic-chemistry.org For instance, an iron-salen complex has been shown to be an effective catalyst for the transesterification of various esters, including the synthesis of tert-butyl esters using tert-butyl alcohol. google.com Such catalytic systems could potentially be applied to this compound to exchange the tert-butyl group for other alkyl or functionalized groups.

The general mechanism for acid-catalyzed transesterification is similar to acid-catalyzed hydrolysis, where the alcohol acts as the nucleophile instead of water. Similarly, base-catalyzed transesterification involves the attack of an alkoxide ion on the carbonyl carbon. The efficiency of these reactions with this compound would be influenced by steric factors and the specific reaction conditions employed. The synthesis of various ester derivatives of cetirizine could be a valuable strategy for developing new chemical entities. researchgate.net

Degradation Pathways of Cetirizine and Implications for this compound

Understanding the degradation of the parent molecule, cetirizine, is essential for predicting the potential stability issues of its tert-butyl ester derivative. Forced degradation studies on cetirizine dihydrochloride (B599025) have identified several key degradation pathways.

Oxidative Degradation Processes

Oxidative conditions have been shown to cause significant degradation of cetirizine. Studies have demonstrated that cetirizine is unstable in the presence of hydrogen peroxide. ucoz.com The primary product of oxidative degradation is often identified as cetirizine N-oxide. cdnsciencepub.comorganic-chemistry.org This occurs through the oxidation of the tertiary amine in the piperazine (B1678402) ring.

Implications for this compound: The piperazine ring and its tertiary amine are present in this compound, making it equally susceptible to oxidative degradation to form the corresponding N-oxide. The presence of the tert-butyl ester group is unlikely to significantly alter this degradation pathway.

| Stress Condition | Degradation Product of Cetirizine | Implication for this compound |

| Oxidation (e.g., H₂O₂) | Cetirizine N-oxide cdnsciencepub.comorganic-chemistry.org | Likely to degrade to this compound N-oxide |

Photolytic and Hydrolytic Degradation Mechanisms

Cetirizine has been found to be susceptible to degradation under photolytic and certain hydrolytic conditions.

Photolytic Degradation: Exposure to UV light can lead to the degradation of cetirizine. amelica.org The rate of photodegradation is influenced by the light intensity and the medium. researchgate.net

Hydrolytic Degradation: As discussed in section 3.1, the ester linkage in this compound is the primary site for hydrolytic degradation. In addition to the ester cleavage, the core cetirizine structure can also degrade under certain hydrolytic conditions. For instance, in acidic and neutral hydrolytic conditions, cetirizine can degrade to form α-(4-chlorophenyl) benzyl (B1604629) alcohol. bham.ac.uk However, cetirizine shows significant stability in alkaline conditions. bham.ac.uk

Implications for this compound: this compound will be susceptible to both photolytic degradation, similar to the parent drug, and hydrolytic degradation, primarily at the ester linkage. The stability profile in different pH environments will be a combination of the stability of the cetirizine core and the lability of the tert-butyl ester bond. Under acidic conditions, the hydrolysis of the ester to cetirizine would be a primary degradation pathway, which could then be followed by the degradation of the cetirizine molecule itself.

| Stress Condition | Degradation of Cetirizine | Implication for this compound |

| Photolysis (UV light) | Degradation occurs researchgate.netamelica.org | Likely to undergo photolytic degradation |

| Acid Hydrolysis | Degradation to α-(4-chlorophenyl) benzyl alcohol bham.ac.uk | Primary degradation via ester hydrolysis to cetirizine, followed by degradation of the cetirizine core |

| Neutral Hydrolysis | Degradation to α-(4-chlorophenyl) benzyl alcohol bham.ac.uk | Potential for ester hydrolysis and degradation of the cetirizine core |

| Base Hydrolysis | Stable bham.ac.uk | The cetirizine core is stable, but the ester linkage will undergo base-mediated hydrolysis |

Quantum Chemical Studies of Degradation Pathways

Although studies may not focus exclusively on this compound, quantum chemical research on cetirizine provides significant insight into the degradation mechanisms applicable to its derivatives. The core structure of this compound is identical to cetirizine, except for the ester group, meaning the degradation pathways involving the aromatic rings and piperazine moiety are highly relevant.

Research using Density Functional Theory (DFT) has elucidated the degradation pathways of cetirizine (CTZ) when subjected to advanced oxidation processes, such as UV/chlorine treatment. mdpi.comresearchgate.net This treatment generates highly reactive radical species, including hydroxyl radicals (HO•), chlorine radicals (Cl•), and chloromonoxide radicals (ClO•). mdpi.comresearchgate.net

The degradation of cetirizine in such systems is attributed to a combination of direct photolysis and attack by these radicals. mdpi.com Quantum chemical calculations reveal that the main reaction pathways are hydrogen abstraction from various sites on the cetirizine molecule and the addition of radicals to the aromatic rings. mdpi.com These reactions lead to the formation of C-centered radicals, which can subsequently react with dissolved oxygen or water to form hydroxylated products. mdpi.com

| Degradation Contributor | Contribution Percentage |

| Direct UV Irradiation | 38.7% |

| Hydroxyl Radical (HO•) | 35.3% |

| Chloromonoxide Radical (ClO•) | 17.1% |

| Chlorine Radical (Cl•) | 7.3% |

| Data sourced from a study on cetirizine degradation in a UV/chlorine system. mdpi.comresearchgate.net |

The rate of degradation is also influenced by environmental conditions. For instance, the observed degradation rate constant (k_obs) for cetirizine increases significantly with higher concentrations of free chlorine, underscoring its role in the degradation process. mdpi.com

| Free Chlorine (µM) | Observed Rate Constant (k_obs) (min⁻¹) |

| 0 (UV only) | 0.08 ± 0.01 |

| 100 | 0.19 ± 0.01 |

| 200 | 0.29 ± 0.02 |

| 500 | 0.42 ± 0.03 |

| 700 | 0.50 ± 0.02 |

| Observed degradation rate constants for cetirizine at varying free chlorine concentrations. mdpi.com |

Furthermore, the presence of dissolved organic matter, such as Suwannee River natural organic matter (SRNOM), can inhibit the degradation of cetirizine by absorbing UV light and competing for the reactive radicals. mdpi.com

Role as a Precursor in Further Chemical Transformations

The primary role of this compound in chemical transformations is that of a protected intermediate in the synthesis of cetirizine and potentially other derivatives. The tert-butyl group is a bulky ester that effectively masks the reactive carboxylic acid. This strategy is essential in multi-step syntheses where other parts of the molecule must be modified without interference from the acidic proton or the nucleophilic carboxylate of the final drug.

In a typical synthetic route, a precursor like 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is alkylated with a reagent containing the ethoxy-acetic acid side chain. ymerdigital.com To prevent side reactions, this side chain is used in its esterified form, for example, as a tert-butyl ester. Once the alkylation is complete, the tert-butyl protecting group is removed. This deprotection is usually achieved by acid-catalyzed hydrolysis, which cleaves the ester bond to reveal the carboxylic acid of cetirizine, a process that is facile due to the stability of the resulting tert-butyl carbocation. chemicalbook.in

Beyond its role as a precursor to cetirizine, the strategy of esterification points to broader applications in creating novel derivatives. By modifying the parent cetirizine molecule, new compounds with different pharmacological profiles can be developed. For example, nitric oxide (NO)-releasing derivatives of cetirizine have been synthesized by creating an ester linkage between cetirizine and a NO-releasing chemical spacer. nih.gov These new chemical entities retain the H1-receptor antagonist activity of cetirizine while gaining vasodilatory properties from the nitric oxide moiety. nih.gov This demonstrates that the carboxylic acid group, protected in intermediates like this compound, is a key handle for creating next-generation compounds based on the cetirizine scaffold.

Structural Elucidation and Characterization of Tert Butyl Cetirizine

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is fundamental to understanding the molecular framework of tert-Butyl Cetirizine (B192768), with each technique offering unique insights into its constituent parts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of tert-Butyl Cetirizine in solution. Studies on cetirizine and its derivatives reveal complex spectral features that can be fully resolved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govasianpubs.org

In ¹H NMR spectra recorded in DMSO-d6 at room temperature, the signals corresponding to the piperazine (B1678402) ring and its N-substituents often appear as broad peaks or as multiple distinct signals. nih.gov This phenomenon arises from restricted rotation or slow nitrogen inversion on the NMR timescale. Upon increasing the experimental temperature or adding deuterium (B1214612) oxide (D₂O), these broad signals "coalesce" into sharper, more defined peaks, simplifying spectral interpretation. nih.gov

¹³C NMR provides complementary information, detailing the carbon skeleton of the molecule. The combination of ¹H and ¹³C NMR allows for the identification of all unique proton and carbon environments within the molecule.

To definitively assign these signals and establish connectivity, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. asianpubs.orgresearchgate.net

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons through bond connections. libretexts.org

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), linking each proton signal to its corresponding carbon signal. iupac.org

HMBC reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together different molecular fragments, such as connecting the aromatic rings to the piperazine core and the ether side chain. asianpubs.org

Detailed analysis of these spectra allows for the full and unambiguous assignment of all proton and carbon chemical shifts, confirming the molecular structure of this compound. nih.govasianpubs.org

Table 1: Representative NMR Data for Cetirizine Moiety Note: Chemical shifts (δ) are in ppm and can vary based on solvent and experimental conditions. This table is illustrative based on typical values found in the literature.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Phenyl Rings | 7.3-7.7 | 127-145 | COSY within each ring; HMBC to piperazine methine |

| Piperazine CH | 5.1-5.2 | ~75 | HMBC to aromatic carbons and side-chain carbons |

| Piperazine CH₂ | 2.9-3.6 | 48-51 | COSY between adjacent piperazine protons; HSQC to C |

| Ethoxy CH₂ | 3.7-4.2 | 60-70 | COSY with other ethoxy protons; HMBC to carboxyl C |

| Carboxyl CH₂ | 3.7-3.8 | ~60 | HMBC to ethoxy carbons and carboxyl C=O |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, while tandem MS (MS/MS) elucidates its structure through controlled fragmentation. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. asianpubs.orgresearchgate.net

For the parent compound cetirizine, HR-MS analysis in positive electrospray ionization (ESI) mode shows a protonated molecular ion [M+H]⁺ corresponding to the molecular formula C₂₁H₂₆ClN₂O₃. asianpubs.org The high accuracy of this measurement (typically within a few parts per million) confirms the elemental composition. researchgate.net

Fragmentation analysis via MS/MS provides structural confirmation. The fragmentation pattern of cetirizine is well-characterized and serves as a fingerprint for its identification. researchgate.netnih.govresearchgate.net Key fragment ions are consistently observed across different studies.

Table 2: Characteristic Mass Spectrometry Fragments for the Cetirizine Backbone

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin | Reference |

|---|---|---|

| 201.1 | [ (4-chlorophenyl)(phenyl)methyl ]⁺ | nih.gov |

| 166.1 | [ (phenyl)methyl-C₆H₄ ]⁺ fragment from the diarylmethyl group | researchgate.net |

| 165.1 | Loss of a hydrogen from the m/z 166 fragment | researchgate.net |

These fragments arise from the cleavage of the C-N bond connecting the piperazine ring to the diphenylmethyl group, a characteristic fragmentation pathway. researchgate.net This data is critical for structural verification and for identifying related compounds in complex mixtures. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, making it an excellent technique for identifying the functional groups present in this compound. The IR spectrum of cetirizine dihydrochloride (B599025) displays a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds. google.com

The presence of a carboxylic acid is strongly indicated by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. researchgate.netorgchemboulder.com The aromatic rings, ether linkage, and piperazine moiety also produce distinct signals. researchgate.net

Table 3: Key Infrared Absorption Bands for Cetirizine

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group | Reference |

|---|---|---|---|

| 3200-3400 (broad) | O-H Stretch | Carboxylic Acid | researchgate.net |

| 2949 | C-H Stretch | Aliphatic (Piperazine, Ethyl) | google.com |

| 1746 | C=O Stretch | Carboxylic Acid | google.com |

| 1500-1600 | C=C Stretch | Aromatic Rings | researchgate.net |

| 1320 | C-N Stretch | Tertiary Amine (Piperazine) | google.com |

| 1137 | C-O Stretch | Ether Linkage | google.com |

| 700-760 | C-H Bend (out-of-plane) | Monosubstituted/Disubstituted Aromatic Rings | google.com |

These absorption bands provide a rapid and reliable method for confirming the presence of the key functional groups that constitute the this compound molecule.

Raman spectroscopy serves as a complementary technique to IR spectroscopy for vibrational analysis. sepscience.com It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, providing additional structural information. americanpharmaceuticalreview.com For complex molecules like this compound, experimental Raman spectra are often interpreted with the aid of Density Functional Theory (DFT) calculations. pace.eduejournal.by

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict the optimized geometry and vibrational frequencies of the molecule. ejournal.byutm.my The calculated theoretical spectrum can then be correlated with the experimental Raman spectrum to provide a detailed and confident assignment of the observed vibrational modes. ejournal.by

Studies on cetirizine have identified characteristic Raman peaks for its primary structural components. pace.edu

Table 4: Assigned Raman Peaks for Cetirizine

| Wavenumber (cm⁻¹) | Vibrational Assignment | Associated Molecular Part | Reference |

|---|---|---|---|

| 3600 | O-H Stretch | Carboxylic Acid | pace.edu |

| 3240 | Ring Vibration | Piperazine-like Ring | pace.edu |

| 3110 | C-H Stretch | Aromatic Rings | pace.edu |

| 2960 | C-H Stretch | Aromatic Rings | pace.edu |

The combination of Raman spectroscopy and DFT provides a powerful approach for a deep understanding of the molecule's vibrational properties, which are sensitive to its precise structure and conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structure Determination

For example, one crystalline form of dextrorotatory cetirizine dihydrochloride is characterized by XRPD peaks at 2-theta angles of 7.05°, 7.96°, 14.35°, 14.81°, and 18.17°, among others. google.com A corresponding levorotatory form shows a different pattern with peaks at 7.10°, 8.02°, 14.41°, and 14.87°. google.com These unique patterns confirm the existence of different crystal lattices for the polymorphs.

Single-crystal X-ray diffraction, when applicable, allows for a detailed analysis of how molecules are arranged within the crystal lattice. This "crystal packing" is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net For flexible molecules like this compound, the ability to pack efficiently can be a dominant factor in determining the crystal structure, sometimes even overriding the formation of expected strong hydrogen bonds. acs.org

Conformational Analysis and Torsional Strain Evaluation

The introduction of a tert-butyl group to the cetirizine molecule significantly influences its three-dimensional structure and energetic profile. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from foundational principles of stereochemistry and analyses of analogous structures. upenn.edukoreascience.kr

The tert-butyl group is known for its substantial steric bulk. In cyclic systems, such as the piperazine ring of cetirizine, a large substituent like a tert-butyl group will preferentially occupy an equatorial position to minimize steric strain. upenn.eduorgchemboulder.com This preference is driven by the avoidance of 1,3-diaxial interactions, which are energetically unfavorable and would destabilize the molecule. The energy cost of forcing a tert-butyl group into an axial position in a cyclohexane (B81311) ring is considerable, and similar principles apply to the piperazine ring in this compound.

Computational modeling and molecular mechanics are instrumental in evaluating these conformational preferences. By calculating the potential energies of various conformers, the most stable, lowest-energy conformation can be identified. For a molecule like this compound, this would involve analyzing the rotational barriers (torsional strain) around key single bonds, particularly the bond connecting the tert-butyl group and the bond connecting the diphenylmethyl group to the piperazine ring. koreascience.kr The presence of the bulky tert-butyl group is expected to create significant torsional strain upon bond rotation, restricting the molecule's conformational freedom compared to the parent cetirizine. This steric hindrance can lock the molecule into a more rigid conformation, which can have implications for its interaction with biological targets.

Table 1: Comparison of Steric and Electronic Properties of Substituent Groups This table provides a conceptual comparison based on known chemical principles.

| Feature | tert-Butyl Group | Trifluoromethyl-cyclobutyl Group |

| Steric Volume (ų) | ~150 | ~171 |

| Electronic Effect | Electron-donating (inductive) | Electron-withdrawing |

| Lipophilicity (logD) | Increases lipophilicity | Increases lipophilicity more than tert-butyl |

| Influence on Acidity | Decreases acidity of nearby groups | Increases acidity of nearby groups |

| Data derived from studies on model compounds. acs.orgnih.gov |

Chiral Analysis and Enantiomeric Purity Assessment

Cetirizine possesses a single chiral center, leading to the existence of two enantiomers: (R)-cetirizine and (S)-cetirizine. worldwidejournals.com The antihistaminic activity is primarily attributed to the (R)-enantiomer, known as levocetirizine. mdpi.comunisa.edu.auoup.com The (S)-enantiomer, dextrocetirizine, is considered inactive. oup.com Consequently, the development and quality control of enantiomerically pure forms require robust analytical methods to separate and quantify the individual enantiomers. Assessing the enantiomeric purity is crucial to ensure the desired therapeutic effect while minimizing potential contributions from the less active enantiomer. mdpi.com

Chromatographic Enantioseparation Methods (HPLC, TLC, CE)

Chromatographic techniques are the cornerstone for the chiral separation of cetirizine and its derivatives. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE) have all been successfully employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for enantioseparation, typically utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Chiral Stationary Phases (CSPs): Several types of CSPs have proven effective for resolving cetirizine enantiomers.

Protein-based columns, such as those with immobilized human serum albumin (HSA), have achieved baseline separation with high resolution. mdpi.comsemanticscholar.org

Polysaccharide-based columns, like cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) (Chiralpak IC) and amylose-based phases (Chiralpak AD-H), are widely used and provide excellent separation factors. oup.commdpi.com

Chiral Mobile Phase Additives (CMPAs): An alternative approach involves adding a chiral selector to the mobile phase for use with a standard achiral column (e.g., C18). Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are common CMPAs for this purpose. unisa.edu.au

Micellar Liquid Chromatography (MLC): This novel technique uses a mobile phase containing surfactants like sodium dodecyl sulphate (SDS) or cetrimide, which form micelles that can act as a pseudostationary phase, enabling chiral separation on a conventional C18 column. tandfonline.comtandfonline.com

Table 2: HPLC Methods for Enantioseparation of Cetirizine

| Column Type | Chiral Selector/Phase | Mobile Phase Example | Resolution (Rₛ) | Enantioselectivity (α) | Reference |

| CHIRALPAK® HSA | Immobilized Human Serum Albumin | 2-propanol—10 mM phosphate (B84403) buffer pH 7 (10:90 v/v) | 1.82 | 1.43 | mdpi.comsemanticscholar.org |

| Chiralpak IC | Cellulose tris-(3,5-dichlorophenylcarbamate) | n-hexane/ethanol/DEA | 3.74 | N/A | oup.com |

| Monolithic C18 | Hydroxypropyl-β-cyclodextrin (CMPA) | Acetonitrile-water with CMPA | N/A | N/A | unisa.edu.au |

| C18 | Sodium Dodecyl Sulphate (MLC) | 0.18 M SDS, 0.3% TEA, pH 6 | Successful Separation | N/A | tandfonline.comtandfonline.com |

Thin-Layer Chromatography (TLC): Chiral TLC offers a simpler, cost-effective method for enantiomeric discrimination. Separation is achieved by impregnating the silica (B1680970) gel plate with a chiral selector or, more commonly, by using a chiral mobile phase additive. Successful separations of cetirizine enantiomers have been reported using mobile phases containing selectors like hydroxypropyl-β-cyclodextrin, chondroitin (B13769445) sulphate, or the macrocyclic antibiotic vancomycin (B549263) hydrochloride. unisa.edu.auunisa.edu.au

Capillary Electrophoresis (CE): CE is known for its high efficiency, short analysis times, and low consumption of reagents. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Cyclodextrins: Sulfated-β-cyclodextrin is a highly effective chiral selector for cetirizine enantiomers, providing baseline separation in under seven minutes. semanticscholar.orgnih.gov Dual cyclodextrin (B1172386) systems have also been employed for the simultaneous analysis of multiple antihistamines. mdpi.com

Polysaccharides: Neutral polysaccharides like maltodextrin, glycogen, and amylose (B160209) have been used as chiral selectors. mdpi.com

Macrocyclic Antibiotics: Antibiotics such as vancomycin, clindamycin, and azithromycin (B1666446) have been successfully used as chiral selectors in CE for the enantioseparation of cetirizine. unisa.edu.aumdpi.com

Spectroscopic Approaches to Chiral Discrimination

While chromatography physically separates enantiomers, spectroscopic methods can be used to distinguish between them, often through interaction with a chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a fundamental tool for structural characterization. unisa.edu.au For chiral discrimination, the sample is analyzed in the presence of a chiral auxiliary, such as a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid). uff.br These diastereomeric complexes or derivatives will exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of enantiomeric purity. uff.br

Mass Spectrometry (MS): Mass spectrometry itself is not an inherently chiral technique. However, when coupled with a chiral separation method like HPLC-MS or SFC-MS, it serves as a powerful detector. unisa.edu.aumdpi.com It can confirm the identity of the separated enantiomeric peaks based on their mass-to-charge ratio and fragmentation patterns, providing definitive evidence of successful resolution. unisa.edu.aumdpi.com

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are the cornerstone of analytical chemistry for separating complex mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are powerful techniques utilized for the separation and purity profiling of tert-butyl cetirizine (B192768).

HPLC is a widely used technique for the determination of cetirizine and its related impurities, including tert-butyl cetirizine. Method development and validation are critical to ensure that the analytical procedure is suitable for its intended purpose.

A typical HPLC method for the analysis of cetirizine and its impurities involves a reversed-phase column, such as a Hypersil BDS C18 column, with a mobile phase consisting of a mixture of a phosphate (B84403) buffer, acetonitrile (B52724), methanol, and tetrahydrofuran. nih.govresearchgate.net The pH of the mobile phase is a critical parameter and is often adjusted to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector at a wavelength of around 230 nm. nih.govresearchgate.net

Validation of the HPLC method is conducted in accordance with the International Conference on Harmonisation (ICH) guidelines. This includes assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. wisdomlib.org The method's specificity ensures that the peak corresponding to this compound is well-resolved from other components in the sample matrix. wisdomlib.org Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between the peak area and concentration. mdpi.com The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govmdpi.com For cetirizine-related impurities, the LOD can be in the range of 0.08–0.26 µg/mL, and the LOQ can be in the range of 0.28–0.86 µg/mL. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Cetirizine and Related Impurities

| Parameter | Typical Value/Condition |

| Column | Hypersil BDS C18, 5 µm (4.6 x 250 mm) nih.gov |

| Mobile Phase | 0.05 M Dihydrogen Phosphate:Acetonitrile:Methanol:Tetrahydrofuran (12:5:2:1, v/v/v/v) nih.gov |

| pH | 5.5 nih.gov |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Detection | UV at 230 nm nih.govresearchgate.net |

| LOD (for impurities) | 0.08–0.26 µg/mL nih.gov |

| LOQ (for impurities) | 0.28–0.86 µg/mL nih.gov |

This table presents typical parameters for the analysis of cetirizine and its impurities; specific conditions for this compound would require dedicated method development.

For highly sensitive and selective quantification of this compound, particularly at very low levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS method, the analyte is first separated on an LC column and then introduced into the mass spectrometer. The use of multiple reaction monitoring (MRM) in positive ion electrospray ionization mode provides excellent specificity and sensitivity. nih.gov For the analysis of cetirizine, the MRM transitions of 389.26 → 165.16 and 201.09 are often monitored. nih.gov A deuterated internal standard, such as cetirizine-d4, is commonly used to improve the accuracy and precision of the method by correcting for variations in sample preparation and instrument response. nih.gov

LC-MS/MS is also a powerful tool for the identification and characterization of unknown impurities and degradation products. researchgate.netnih.gov For instance, it has been successfully used to identify cetirizine N-oxide as a degradation product of cetirizine. researchgate.netnih.gov

Table 2: Example LC-MS/MS Parameters for Cetirizine Analysis

| Parameter | Typical Value/Condition |

| Ionization Mode | Positive Ion Electrospray Ionization (ESI+) nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transitions (Cetirizine) | 389.26 → 165.16, 201.09 nih.gov |

| Internal Standard | Cetirizine-d4 nih.gov |

| MRM Transitions (Cetirizine-d4) | 393.09 → 165.15, 201.10 nih.gov |

This table illustrates typical parameters for the LC-MS/MS analysis of cetirizine, which would be adapted for the specific analysis of this compound.

Capillary Electrophoresis (CE) offers an alternative approach for the separation and analysis of this compound. CE is known for its high separation efficiency, short analysis times, and low consumption of reagents and samples. kemdikbud.go.id

In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. The method development for CE involves optimizing parameters such as the background electrolyte (BGE) composition and concentration, pH, applied voltage, and temperature. kemdikbud.go.idtbzmed.ac.ir For the analysis of cetirizine, a sodium tetraborate (B1243019) buffer at a pH of around 9.3 is often used as the BGE. scielo.brscite.ai Detection is typically carried out using a UV detector at a wavelength of approximately 232 nm. scielo.brscite.ai

CE has been successfully applied to the chiral separation of cetirizine enantiomers and the determination of cetirizine in various pharmaceutical formulations. kemdikbud.go.idmdpi.com It can also be employed for impurity profiling, providing a high-resolution separation of the main compound from its related substances, including this compound.

Table 3: Representative Capillary Electrophoresis Conditions for Cetirizine Analysis

| Parameter | Typical Value/Condition |

| Capillary | Uncoated fused-silica (e.g., 40 cm x 50 µm i.d.) scielo.brscite.ai |

| Background Electrolyte (BGE) | 20 mmol L-1 Sodium Tetraborate Buffer scielo.brscite.ai |

| pH of BGE | 9.3 scielo.brscite.ai |

| Applied Voltage | 20 kV scielo.brscite.ai |

| Temperature | 25 °C scielo.brscite.ai |

| Detection | UV at 232 nm scielo.brscite.ai |

This table provides an example of CE conditions for cetirizine analysis, which can be adapted for the separation and profiling of its impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of cetirizine and its derivatives. These methods are based on the measurement of light absorption by the analyte in the ultraviolet-visible region.

Direct UV-Visible spectrophotometry can be used for the quantification of this compound in bulk drug and pharmaceutical formulations. A simple and cost-effective method involves dissolving the sample in a suitable solvent, such as distilled water or methanol, and measuring the absorbance at the wavelength of maximum absorption (λmax). researchgate.netajpaonline.com For cetirizine, the λmax is typically around 230 nm in water. researchgate.netajpaonline.com

Derivative spectrophotometry can be employed to enhance the specificity of the analysis, especially in the presence of interfering substances. rjptonline.org This technique involves calculating the first or higher-order derivative of the absorption spectrum, which can help in resolving overlapping peaks and improving the signal-to-noise ratio. rjptonline.org

Extractive spectrophotometric methods provide a sensitive and selective means for the determination of this compound. These methods are based on the formation of a colored ion-pair complex between the drug and a suitable dye, which is then extracted into an organic solvent for spectrophotometric measurement.

A common approach involves the reaction of cetirizine with an acidic dye, such as methyl orange or bromocresol green, in an acidic medium to form an ion-pair complex. jfda-online.compharmacyjournal.in This complex is then extracted with a solvent like chloroform, and the absorbance of the extract is measured at the λmax of the complex. jfda-online.compharmacyjournal.in For the cetirizine-methyl orange complex, the λmax is observed at approximately 424.5 nm. jfda-online.com The method is validated for parameters such as linearity, accuracy, and precision. jfda-online.com

Table 4: Examples of Ion-Pair Reagents for Extractive Spectrophotometric Analysis of Cetirizine

| Ion-Pair Reagent | pH | Extractive Solvent | λmax (nm) |

| Methyl Orange jfda-online.com | 4.0 jfda-online.com | Chloroform jfda-online.com | 424.5 jfda-online.com |

| Bromocresol Green pharmacyjournal.in | Acidic pharmacyjournal.in | Chloroform pharmacyjournal.in | 410 pharmacyjournal.in |

| Bromothymol Blue pharmacyjournal.in | Acidic pharmacyjournal.in | Chloroform pharmacyjournal.in | 414 pharmacyjournal.in |

| Tropaeolin OO pharmacyjournal.in | 2.5 pharmacyjournal.in | Chloroform pharmacyjournal.in | 410 pharmacyjournal.in |

| Alizarin Red S core.ac.uk | Acidic core.ac.uk | Chloroform core.ac.uk | 440 core.ac.uk |

This table summarizes various ion-pair reagents used for the extractive spectrophotometric determination of cetirizine, which could be applicable to this compound.

UV-Visible Spectrophotometry and Derivative Spectroscopy

Identification and Characterization of Process-Related Impurities

Process-related impurities in this compound are unwanted chemical substances that can arise during the synthesis. These can include starting materials, by-products, intermediates, and reagents. ich.org Understanding and characterizing these impurities is a critical aspect of pharmaceutical development to ensure the quality and safety of the final product. gmpinsiders.com

A variety of analytical techniques are utilized for the identification and characterization of these impurities. High-performance liquid chromatography (HPLC) is a primary tool for separating impurities from the main compound. asianpubs.orgresearchgate.net When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weight of impurities, providing crucial clues to their structure. asianpubs.orgresearchgate.net For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are indispensable. asianpubs.orgconicet.gov.ar

In the context of Cetirizine, the parent compound of this compound, research has identified several process-related impurities. For instance, one study detailed the identification of an unknown impurity in Cetirizine dihydrochloride (B599025) at a level of 0.1-0.15% using HPLC and LC-MS. asianpubs.org Subsequent analysis using 1D and 2D NMR spectroscopy confirmed its structure as 2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acid. asianpubs.org Another study identified two novel process-related impurities in Cetirizine dihydrochloride, namely (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid and bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether. ijsrset.com

The formation of such impurities is often linked to the specific synthetic route employed. ijsrset.com For example, the synthesis of Cetirizine can involve starting materials like 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and various reagents, which can lead to specific by-products. researchgate.net

Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential impurities in a drug substance. gmpinsiders.com This comprehensive understanding of the impurity landscape is crucial for developing effective control strategies. These strategies are multifaceted and begin with a thorough understanding of the synthetic process to anticipate potential impurities. asianpubs.org

Control strategies involve several key aspects:

Raw Material Qualification: Ensuring the purity of starting materials and reagents is a critical first step in minimizing the introduction of impurities. asianpubs.org

Process Optimization: Modifying reaction conditions, such as temperature, pressure, and reaction time, can significantly reduce the formation of unwanted by-products.

Purification Techniques: Implementing appropriate purification steps, such as crystallization, chromatography, and extraction, is essential to remove impurities from the final product. indocoanalyticalsolutions.com

In-Process Controls: Monitoring the reaction at various stages allows for the timely detection and mitigation of impurity formation.

The table below provides examples of potential process-related impurities that could be relevant in the synthesis of this compound, based on known impurities of Cetirizine and general synthetic pathways.

| Impurity Name | Potential Source |

| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | Unreacted starting material |

| 2-(2-Chloroethoxy)acetic acid derivatives | Unreacted starting material or by-product |

| (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | Side reaction during synthesis ijsrset.com |

| bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether | Side reaction during synthesis ijsrset.com |

| 2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acid | By-product from a side reaction asianpubs.org |

In a research context, while the full suite of commercial good manufacturing practice (GMP) regulations may not be strictly applied, adherence to scientific principles and early consideration of regulatory guidelines are essential. The International Council for Harmonisation (ICH) provides a framework for impurity control in new drug substances that is highly relevant. ich.org

ICH Q3A(R2) is a key guideline that establishes thresholds for reporting, identification, and qualification of impurities. ich.org These thresholds are based on the maximum daily dose of the drug.

Reporting Threshold: The level at or above which an impurity must be reported in the documentation. ich.org

Identification Threshold: The level at or above which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level at or above which an impurity's biological safety must be established. ich.org

For research and early development, focusing on the identification and reporting thresholds is particularly important. Any impurity observed at a level greater than the reporting threshold should be documented. If an impurity exceeds the identification threshold, efforts should be made to characterize its structure. jpionline.org

The following table summarizes the ICH Q3A(R2) thresholds for impurities in new drug substances, which serve as a critical guide in a research setting.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

It is important to note that for impurities that are known to be unusually potent or to produce toxic or unexpected pharmacological effects, the limits for quantification and detection of the analytical methods should be appropriate for the level at which these impurities need to be controlled.

By implementing robust analytical methodologies and adhering to these established guidelines, researchers can ensure the quality and integrity of this compound used in preclinical and early-phase studies, laying a solid foundation for future development.

Future Research Directions and Academic Implications

Development of Novel tert-Butyl Cetirizine (B192768) Derivatives for Research Applications

The core structure of cetirizine serves as a versatile scaffold for creating novel derivatives with tailored properties for research purposes. The synthesis of analogues by modifying the cetirizine molecule, particularly through nucleophilic substitution reactions, has been a fruitful area of investigation. researchgate.netresearchgate.net Researchers have successfully replaced the carboxylic acid group of cetirizine with other functional moieties to explore different biological activities and physicochemical properties. researchgate.net

One notable area of development is the creation of nitric oxide (NO)-releasing derivatives of cetirizine. nih.gov These compounds are synthesized by linking the cetirizine scaffold to NO-releasing spacer groups. Such derivatives are valuable tools for studying the combined pharmacological effects of H1-receptor antagonism and nitric oxide signaling in biological systems, particularly in vascular and airway smooth muscle preparations. nih.gov

Another research avenue involves the synthesis of amide and other ester derivatives. For instance, cetirizine has been reacted with various amines and alcohols to produce a series of analogues. researchgate.netresearchgate.net These synthetic efforts are not only aimed at discovering new therapeutic agents but also at creating chemical probes to better understand receptor-ligand interactions and structure-activity relationships. The characterization of these new molecules relies on a suite of spectroscopic techniques, including UV-Vis, Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to confirm their structures. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Feature | Reference |

|---|---|---|---|---|

| 2-(2-(4-benzhydrylpiperazin-1-yl)ethoxy)-N-(naphthalen-1-yl)acetamide | C₃₁H₃₃N₃O₂ | 479.26 | Amide derivative formed via nucleophilic substitution. | researchgate.net |

| 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethanethioamide | C₂₁H₂₆ClN₃OS | 412.55 | Thioamide derivative. | researchgate.net |

| NCX 1512 (NO-releasing derivative) | C₂₅H₃₄Cl₂N₄O₆ | 578.93 | Isolated as dihydrochloride (B599025) salt to improve solubility. | nih.gov |

| Cetirizine methyl ester | C₂₂H₂₇ClN₂O₃ | 402.91 | Methyl ester analogue of cetirizine. |

Advancements in Analytical Techniques for Complex Mixture Analysis

The accurate detection and quantification of tert-butyl cetirizine and its related compounds in various matrices are crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely used technique for this purpose. nih.govresearchgate.net Various HPLC methods have been developed and validated for the determination of cetirizine and its impurities in pharmaceutical formulations. nih.govshimadzu.com

These methods often utilize a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and organic solvents like acetonitrile (B52724) and methanol. nih.govresearchgate.net UV detection is commonly performed at a wavelength of around 230 nm. nih.govnih.gov The development of stability-indicating HPLC methods is particularly important, as it allows for the separation of the active ingredient from its degradation products, which can form under stress conditions like heat, light, or oxidation. researchgate.netresearchgate.net

In addition to HPLC, High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more rapid alternative for the simultaneous determination of cetirizine in combination with other drugs. nih.gov For more complex analyses, such as identifying trace-level impurities or analyzing samples in biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. mdpi.com These advanced techniques are essential for profiling impurities and understanding the metabolic fate of cetirizine derivatives. shimadzu.commdpi.com

| Technique | Column/Plate | Mobile Phase | Detection | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| HPLC | Hypersil BDS C18, 5 µm | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1) | UV at 230 nm | 0.10 µg/mL (for CZ) | 0.34 µg/mL (for CZ) | nih.gov |

| HPTLC | Silica (B1680970) gel 60 F254 | Ethyl acetate (B1210297):methanol:ammonia solution (14:3:2) | Densitometry at 230 nm | 3.94 ng/spot | - | nih.gov |

| HPLC | U Bondapak 125 A C18, 10 µm | Acetonitrile:water (1:1), pH 2.9 | UV at 205 nm | 0.4 ng | 5 ng | researchgate.net |

| HPLC | CLC-ODS reverse phase, 5 µm | Methanol:water (70:30), pH 4 | UV at 231 nm | 4 µg/mL | 8 µg/mL | researchgate.net |

Theoretical and Computational Chemistry Contributions to Understanding Reactivity

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and chemical reactivity of molecules like cetirizine without the need for laboratory experiments. researchgate.net These methods are invaluable for predicting reaction mechanisms, understanding degradation pathways, and explaining the structure-property relationships of antihistamines. chesci.commdpi.com

Quantum chemical studies on cetirizine have been used to investigate its degradation in advanced oxidation processes, such as UV/chlorine treatment. mdpi.comresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's susceptibility to nucleophilic and electrophilic attacks. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net

Furthermore, these computational models can predict the most likely sites for reaction on the molecule. Fukui indices, for example, are used to identify specific atoms that are prone to nucleophilic or electrophilic attack. chesci.com Such theoretical calculations help to elucidate the detailed reaction pathways between cetirizine and reactive species like hydroxyl (HO•) and chlorine (Cl•) radicals. mdpi.com This understanding is crucial for developing strategies to mitigate the formation of unwanted byproducts during water treatment or pharmaceutical manufacturing.

| Parameter/Concept | Description | Implication for Cetirizine Research |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level indicates the ability to donate electrons. | A high EHOMO suggests a greater tendency to donate electrons, indicating sites for oxidative attack. chesci.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Its energy level indicates the ability to accept electrons. | A low ELUMO suggests a greater tendency to accept electrons, indicating sites for nucleophilic attack. researchgate.net |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Fukui Indices | Calculated values that indicate the propensity of each atomic site in a molecule to undergo a nucleophilic or electrophilic attack. | Helps to pinpoint the specific atoms on the cetirizine molecule most likely to react. chesci.com |

Potential Applications of this compound as a Model Compound in Organic Synthesis Research

The chemical structure of this compound and the various routes developed for its synthesis make it an excellent model compound for research in organic synthesis. The synthesis of cetirizine itself involves fundamental transformations that are staples of organic chemistry, including nucleophilic substitution and ester hydrolysis. ymerdigital.comwikipedia.org For example, a common synthetic route involves the alkylation of a piperazine (B1678402) derivative with an ethoxy acetate derivative, followed by saponification. wikipedia.org

The presence of the bulky tert-butyl group is of particular interest. The tert-butyl group is a common substituent used in medicinal chemistry to enhance metabolic stability or modulate lipophilicity. Research into isosteric replacements for the tert-butyl group, such as the 1-trifluoromethyl-cyclobutyl group, uses compounds with this moiety as benchmarks to compare physicochemical properties like acidity (pKa) and lipophilicity (logD). acs.orgnih.gov

Furthermore, the asymmetric synthesis of cetirizine's enantiomers showcases advanced synthetic methodologies. The use of chiral auxiliaries, such as (R)-tert-butanesulfinamide, to control stereochemistry during the synthesis is a powerful strategy in modern organic chemistry. researchgate.netresearchgate.netacs.org The reaction of a chiral N-tert-butanesulfinyl imine with a Grignard reagent to create a key chiral amine intermediate is a prime example of how cetirizine synthesis can be used to demonstrate and refine stereoselective reactions. researchgate.netresearchgate.net The study of esterification reactions between cetirizine's carboxylic acid and various polyols (like glycerol) also provides a model system for investigating drug-excipient interactions in liquid formulations. researchgate.net

Q & A

Q. What are the critical validation parameters for chromatographic methods analyzing tert-Butyl Cetirizine?

Methodological Answer: Key parameters include linearity, accuracy, precision, and specificity . For linearity, ensure the correlation coefficient (R) exceeds 0.990 by testing analyte responses across a concentration range (e.g., 5–50 µg/mL) using linear regression . Accuracy (recovery studies) and precision (repeatability/intermediate precision) should achieve %RSD < 2% through intra-day and inter-day replicates . Specificity requires baseline separation of degradation products, as demonstrated in stability-indicating assays using forced degradation studies .

Q. How do researchers optimize chromatographic conditions for this compound analysis?

Methodological Answer: Use factorial experimental designs to screen variables (e.g., mobile phase pH, column temperature, flow rate). A 2³ factorial matrix can identify significant factors affecting resolution and retention time . Validate optimal conditions by comparing predicted vs. observed resolution (e.g., 2.0 ± 0.1) and confirm robustness via ANOVA to assess statistical significance of variables .

Q. What stability-indicating methods are suitable for this compound in long-term studies?

Methodological Answer: Employ reverse-phase HPLC with UV detection under forced degradation conditions (acid/base hydrolysis, oxidation). For example, resolve degradation products using a C18 column with acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min. Validate specificity by confirming no co-elution with intact tert-Butyl Cetirizine, even after nine years of storage .

Advanced Research Questions

Q. How can multivariate data analysis resolve discrepancies in impurity profiles of this compound across batches?

Methodological Answer: Apply non-targeted impurity profiling via LC/HRMS coupled with multivariate tools like principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA). Identify differential impurities (e.g., 16 markers in Cetirizine tablets) by comparing HRMS² fragmentation patterns and validate using supervised learning models . Address batch variations by correlating impurity profiles with synthetic pathways or storage conditions.

Q. What experimental design strategies improve sensitivity in detecting trace impurities of this compound?

Methodological Answer: Combine full-scan data-dependent MS/MS (FS-ddMS²) with high-resolution mass spectrometry. Optimize collision energy and ionization parameters to enhance detection of low-abundance impurities (<0.1%). Use a factorial design to balance signal-to-noise ratio and fragmentation efficiency, and validate via limit of detection (LOD) studies (e.g., 0.05 µg/mL) .

Q. How do researchers reconcile contradictory pharmacokinetic data for this compound metabolites?

Methodological Answer: Perform cross-validation using multiple analytical platforms (e.g., HPLC-MS/MS vs. capillary electrophoresis). For example, discrepancies in metabolite quantification can arise from ionization suppression in MS; mitigate this by using internal standards (e.g., deuterated analogs) and validating recovery rates (85–115%) across matrices . Statistical tools like Bland-Altman plots can quantify inter-method bias.

Method Selection & Data Interpretation

Q. How to choose between HPLC and LC-MS/MS for this compound analysis?

Methodological Answer: HPLC-UV suffices for routine quantification in formulations (e.g., tablets) with LOQ ~1 µg/mL . For complex matrices (e.g., plasma) or trace impurities, LC-MS/MS provides superior sensitivity (LOQ ~0.01 µg/mL) and specificity via multiple reaction monitoring (MRM) . Prioritize cost, throughput, and regulatory requirements (e.g., ICH guidelines) when selecting methods.

Q. What statistical approaches address variability in this compound degradation studies?

Methodological Answer: Use mixed-effects models to account for batch-to-batch variability. For accelerated stability studies, apply Arrhenius kinetics to predict shelf-life but validate with real-time data. Address outliers via Grubbs’ test and report confidence intervals (e.g., 95% CI for degradation rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.